Methyl isonipecotate
Overview
Description
It is a derivative of isonipecotic acid and features a piperidine ring—a six-membered ring containing one nitrogen atom—substituted with a carboxymethyl ester group . This compound is utilized in various chemical syntheses and has applications in medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Methyl isonipecotate, also known as Methyl 4-piperidinecarboxylate , is a chemical compound used in various biochemical applications.
Mode of Action
This compound has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation . This suggests that the compound may interact with its targets through a mechanism involving the transfer of an aryl group to the C-2 position of piperidines.
Pharmacokinetics
Its physical properties such as boiling point (85-90 °c) and density (106 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its use in the synthesis of seh inhibitors suggests that it may contribute to the inhibition of this enzyme, potentially affecting the metabolism of certain compounds within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isonipecotate can be synthesized by the reduction of methyl isonicotinate in methanol using ruthenium as a catalyst at temperatures ranging from 100 to 150 degrees Celsius . This method is efficient and yields a high purity product.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methyl isonipecotate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
Methyl isonipecotate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Ethyl isonipecotate
- Isonipecotic acid
- Methyl piperazine-1-carboxylate
- Ethyl nipecotate
Comparison: Methyl isonipecotate is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs. For example, ethyl isonipecotate has a similar structure but with an ethyl ester group, leading to different physical and chemical properties .
Properties
IUPAC Name |
methyl piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWBASHHLFBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2971-79-1 | |
Record name | Methyl isonipecotate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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